molecular formula C15H18F2N2O3S B2563803 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole CAS No. 2319833-74-2

1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole

Cat. No.: B2563803
CAS No.: 2319833-74-2
M. Wt: 344.38
InChI Key: LLRASPSBJPXTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzenesulfonyl group substituted with tert-butyl and difluoromethoxy groups, attached to a methyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl chloride with 2-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 1-[5-tert-butyl-2-(methoxy)benzenesulfonyl]-2-methyl-1H-imidazole
  • 1-[5-tert-butyl-2-(trifluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
  • 1-[5-tert-butyl-2-(chloromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole

Comparison: Compared to its analogs, 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

1-[5-tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3S/c1-10-18-7-8-19(10)23(20,21)13-9-11(15(2,3)4)5-6-12(13)22-14(16)17/h5-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRASPSBJPXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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